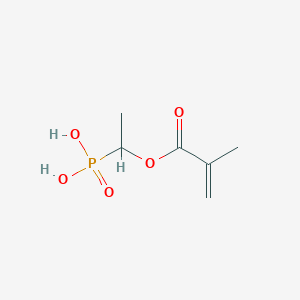
(3-Methyl-butyl)-thiourea
Descripción general
Descripción
(3-Methyl-butyl)-thiourea is an organic compound that belongs to the class of thioureas. Thioureas are sulfur analogs of ureas, where the oxygen atom is replaced by a sulfur atom. This compound is characterized by the presence of a thiourea functional group attached to a 3-methyl-butyl group. Thioureas are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various enzymes and proteins within the cell
Mode of Action
These interactions can lead to changes in the conformation and function of the target proteins or enzymes .
Biochemical Pathways
Similar compounds have been found to affect various metabolic pathways, including those involved in the metabolism of branched-chain amino acids
Pharmacokinetics
Similar compounds have been found to have diverse pharmacokinetic properties, including various degrees of absorption and distribution within the body, metabolism by liver enzymes, and excretion through the kidneys . The specific ADME properties of (3-Methyl-butyl)-thiourea would significantly impact its bioavailability and therapeutic potential.
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular level, including modulation of enzyme activity, alteration of cellular signaling pathways, and changes in gene expression
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, presence of other compounds, and specific conditions within the cell. For example, the production of similar volatile compounds in fruits has been found to be influenced by various internal and external factors
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(3-Methyl-butyl)-thiourea can be synthesized through several methods. One common method involves the reaction of 3-methyl-butylamine with carbon disulfide, followed by the addition of an appropriate oxidizing agent. The reaction typically proceeds under mild conditions, and the product is purified through recrystallization.
Another method involves the reaction of 3-methyl-butyl isothiocyanate with ammonia or an amine. This reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated by filtration and drying.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where the reactants are continuously fed into the system. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(3-Methyl-butyl)-thiourea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfinic or sulfonic acids.
Reduction: It can be reduced to form the corresponding amine.
Substitution: It can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or alkoxides are used in substitution reactions.
Major Products Formed
Oxidation: Sulfinic or sulfonic acids.
Reduction: Corresponding amine.
Substitution: Various substituted thioureas.
Aplicaciones Científicas De Investigación
(3-Methyl-butyl)-thiourea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of certain enzymes.
Industry: It is used in the production of polymers and as a stabilizer in the manufacture of rubber.
Comparación Con Compuestos Similares
Similar Compounds
(3-Methyl-butyl)-urea: Similar structure but with an oxygen atom instead of sulfur.
(3-Methyl-butyl)-isothiocyanate: Contains an isothiocyanate group instead of a thiourea group.
(3-Methyl-butyl)-amine: Lacks the thiourea group, containing only the amine group.
Uniqueness
(3-Methyl-butyl)-thiourea is unique due to the presence of the thiourea group, which imparts distinct chemical and biological properties. The sulfur atom in the thiourea group can engage in different types of interactions compared to the oxygen atom in ureas, leading to different reactivity and applications.
Propiedades
IUPAC Name |
3-methylbutylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2S/c1-5(2)3-4-8-6(7)9/h5H,3-4H2,1-2H3,(H3,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVKNFXXEGDACNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30368741 | |
| Record name | (3-Methyl-butyl)-thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6601-04-3 | |
| Record name | (3-Methyl-butyl)-thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-(1,3-Dithian-2-yl)ethyl]-1,3-dioxolane](/img/structure/B3055558.png)











